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Compound of Interest

Compound Name: 1-Amino-2-propanol

(S)-1-Amino-2-propanol is a vital chiral building block in the synthesis of numerous
pharmaceutical compounds. Its specific stereochemistry is often crucial for the desired
biological activity, making rigorous spectroscopic analysis an essential component of quality
control and characterization. This document provides a detailed overview of the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-1-Amino-
2-propanol, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. It provides detailed information about the carbon-hydrogen framework. For chiral
molecules such as (S)-1-Amino-2-propanol, while standard NMR in a non-chiral solvent will
not distinguish between enantiomers, it confirms the molecular structure. Enantiomeric purity
can be assessed using chiral derivatizing agents or chiral solvation agents.[1][2]

H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments. The data presented below is for 1-amino-2-propanol; the
chemical shifts for the (S)-enantiomer will be identical in an achiral solvent.
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] Chemical Shift (d) in o Coupling Constant
Assignment Multiplicity .
ppm (J) in Hz
-CHs (C3-H) 1.147 Doublet
-NHz, -OH 2.26 Broad Singlet
-CHz- (C1-H) 2.520, 2.756 Doublet of Doublets J=-12.6, 8.0, 3.6
-CH- (C2-H) 3.70 Multiplet

Table 1: *H NMR data
for 1-Amino-2-

propanol.[3]

13C NMR Spectroscopic Data

The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
The following table details the expected chemical shifts for the carbon atoms in (S)-1-Amino-2-

propanol.
Assignment Chemical Shift (d) in ppm
C3 (-CHs) 225
C1 (-CH2) 50.4
C2 (-CH-) 67.2

Table 2: 13C NMR data for 1-Amino-2-propanol.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule based on their
characteristic vibrational frequencies. The spectrum of (S)-1-Amino-2-propanol is
characterized by the presence of hydroxyl (-OH) and primary amine (-NHz) functional groups.
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Wavenumber (cm~?) Vibrational Mode Functional Group
3000 - 3700 (Broad) O-H Stretch Alcohol

3100 - 3500 (Medium) N-H Stretch Primary Amine
2850 - 3000 (Medium) C-H Stretch Alkane

1500 - 1600 (Medium) N-H Bend Primary Amine
1000 - 1300 (Strong) C-O Stretch Alcohol

Table 3: Key IR absorption
bands for (S)-1-Amino-2-
propanol.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation

pattern of a compound. The molecular weight of (S)-1-Amino-2-propanol is 75.11 g/mol .[7][8]

The electron ionization (EI) mass spectrum typically shows a prominent fragment resulting from

the cleavage alpha to the nitrogen atom.

Mass-to-Charge Ratio (m/z) Relative Abundance Proposed Fragment
75 Low [M]* (Molecular lon)
44 High [CH2=NHz]*

Table 4: Significant peaks in
the mass spectrum of 1-

Amino-2-propanol.[7][8]

Experimental Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data for
(S)-1-Amino-2-propanol.

NMR Spectroscopy Protocol
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e Sample Preparation: A solution of (S)-1-Amino-2-propanol is prepared by dissolving
approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls, D20, DMSO-de) within an NMR tube.[9] Tetramethylsilane (TMS) is typically added
as an internal standard for chemical shift referencing.

o Data Acquisition: The *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer. For 1H NMR, standard acquisition parameters are used. For 3C NMR, a
proton-decoupled sequence is commonly employed to simplify the spectrum and enhance
the signal-to-noise ratio.

o Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts
are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol

o Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of
(S)-1-Amino-2-propanol between two potassium bromide (KBr) or sodium chloride (NaCl)
plates.

o Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer. A
background spectrum of the clean salt plates is first recorded. The sample spectrum is then
acquired, and the background is automatically subtracted.

o Data Analysis: The positions and shapes of the absorption bands in the resulting spectrum
are analyzed to identify the functional groups present in the molecule.[10]

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: A dilute solution of (S)-1-Amino-2-propanol is prepared in a volatile
solvent like methanol or dichloromethane. To improve volatility and chromatographic
performance, the sample can be derivatized, for instance, by reacting it with trifluoroacetic
anhydride (TFAA).[11]

o Chromatographic Separation: An aliquot of the prepared sample is injected into a gas
chromatograph (GC) equipped with a suitable capillary column (a chiral column can be used
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for enantiomeric separation). The oven temperature is programmed to ensure the separation
of the analyte from the solvent and other components.

e Mass Analysis: As the compound elutes from the GC column, it is introduced into the ion
source of the mass spectrometer (e.g., via electron ionization). The resulting ions are then
separated by the mass analyzer according to their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis, from sample receipt to final structural confirmation,
is a critical process in chemical research and quality assurance.

Workflow for Spectroscopic Characterization

Sample Receipt
((S)-1-Amino-2-propanol)

'

Sample Preparation
(Solvent Selection, Concentration)

Spectroscovpic Analysis

IR Analysis NMR Analysis MS Analysis

y y

Data Processing & Analysis

Structural Elucidation &
Verification

Final Report Generation
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Caption: A logical workflow for the spectroscopic characterization of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043004?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

